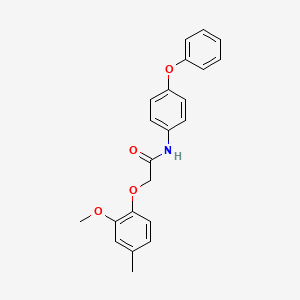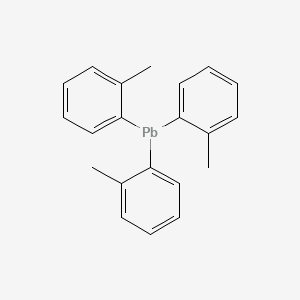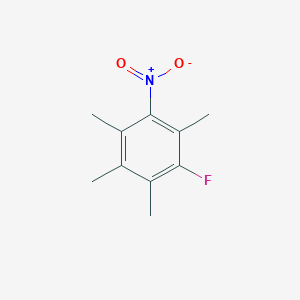
1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene is an aromatic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.211 g/mol . This compound is characterized by the presence of a fluorine atom, four methyl groups, and a nitro group attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene typically involves the nitration of 1-Fluoro-2,3,4,6-tetramethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups influence the compound’s lipophilicity and metabolic stability, affecting its overall activity .
Comparison with Similar Compounds
1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Lacks the methyl groups, resulting in different chemical and biological properties.
2-Fluoro-4-nitroaniline: Contains an amino group instead of methyl groups, leading to different reactivity and applications.
3-Fluorophenylboronic acid: Contains a boronic acid group, making it useful in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
7656-12-4 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-fluoro-2,3,4,6-tetramethyl-5-nitrobenzene |
InChI |
InChI=1S/C10H12FNO2/c1-5-6(2)9(11)8(4)10(7(5)3)12(13)14/h1-4H3 |
InChI Key |
ZBAOGXYSFIUFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)F)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
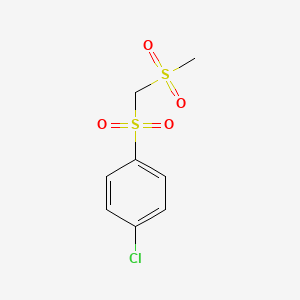
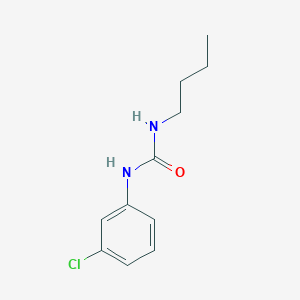

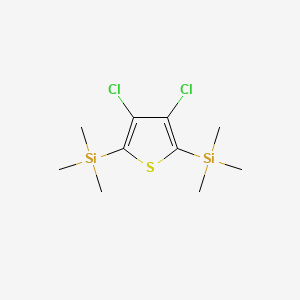

![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

